

ZM 449829: A Technical Guide to its Role in STAT5 Phosphorylation

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Compound of Interest		
Compound Name:	ZM 449829	
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Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein involved in a multitude of cellular processes, including proliferation, differentiation, and survival. [1] Constitutive activation of the STAT5 signaling pathway is implicated in various hematological malignancies and other cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of **ZM 449829**, a potent inhibitor of Janus kinase 3 (JAK3), and its consequential role in the modulation of STAT5 phosphorylation. We will explore the mechanism of action, present key quantitative data, detail experimental protocols for assessing its efficacy, and visualize the relevant biological pathways and workflows.

Mechanism of Action: Targeting the JAK3-STAT5 Axis

ZM 449829 is a selective, ATP-competitive inhibitor of JAK3.[2][3] The JAK-STAT signaling cascade is a primary mechanism for cytokine and growth factor receptor signal transduction.[4] Upon ligand binding to its receptor, associated JAKs become activated and phosphorylate tyrosine residues on the receptor's intracellular domain. This creates docking sites for STAT proteins. In the context of cytokines like Interleukin-2 (IL-2), JAK3 is a key kinase that, upon activation, directly phosphorylates STAT5.[2][5] Phosphorylated STAT5 (pSTAT5) then



dimerizes, translocates to the nucleus, and acts as a transcription factor, regulating the expression of target genes involved in cellular functions.[1][6]

By competitively binding to the ATP-binding site of JAK3, **ZM 449829** effectively blocks its kinase activity. This inhibition prevents the subsequent phosphorylation of STAT5, thereby abrogating the downstream signaling cascade.[2][3]

Quantitative Data: Inhibitory Profile of ZM 449829

The following table summarizes the reported inhibitory activities of **ZM 449829** against various kinases. While a specific IC50 value for the inhibition of STAT5 phosphorylation is not readily available in the public domain, the potent inhibition of the upstream kinase JAK3 strongly correlates with the observed blockage of STAT5 activation.

Target	Measurement	Value	Reference
JAK3	pIC50	6.8	[2]
IC50	0.158 μΜ	[6]	
JAK1	pIC50	4.7	[5]
IC50	19.95 μΜ	[6]	
EGFR	pIC50	5.0	[5]
IC50	10 μΜ	[6]	
CDK4	pIC50	< 5.0	
Lck	pIC50	< 5.0	[5]

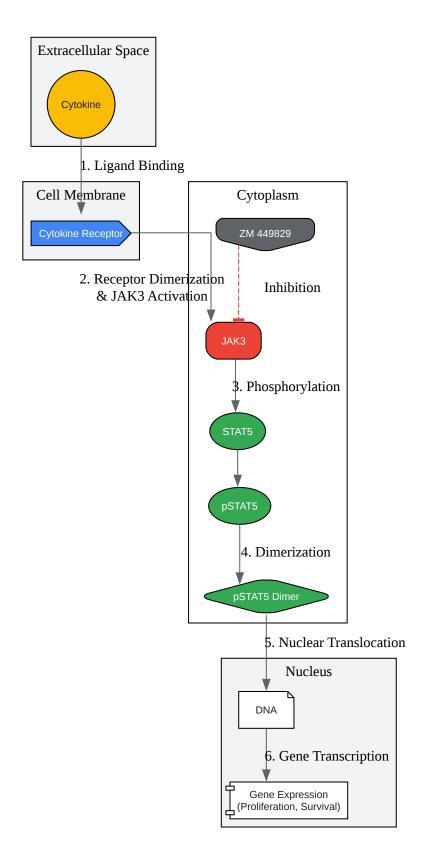
pIC50 is the negative logarithm of the IC50 value.

Qualitative data demonstrates that **ZM 449829** at a concentration of 1 μ M effectively blocks IL-2-induced STAT5 phosphorylation.[5]

Signaling Pathway Diagram



The following diagram illustrates the canonical JAK-STAT signaling pathway and highlights the point of intervention for **ZM 449829**.





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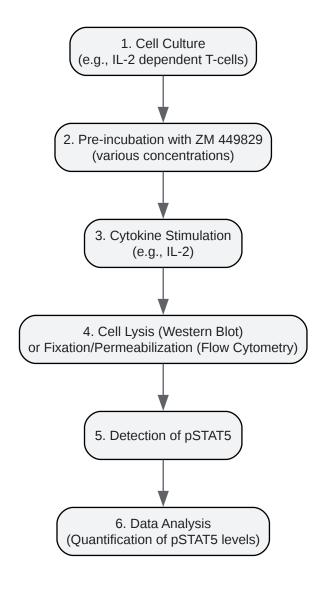
Caption: JAK-STAT signaling pathway and ZM 449829 inhibition.

Experimental Protocols

To assess the inhibitory effect of **ZM 449829** on STAT5 phosphorylation, two primary methods are recommended: Western Blotting and Flow Cytometry.

Experimental Workflow Diagram

The general workflow for evaluating the inhibitory activity of **ZM 449829** is depicted below.



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